molecular formula C20H20N2O11 B3025789 N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

Cat. No.: B3025789
M. Wt: 464.4 g/mol
InChI Key: KLXJDVFEFZPIMN-RYUDHWBXSA-N
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Description

N-(2,3-Dihydroxybenzoyl)-O-[N-(2,3-Dihydroxybenzoyl)-L-seryl]-L-serine (referred to as apo-enterobactin in commercial contexts) is a linear dimeric siderophore derivative composed of two N-(2,3-dihydroxybenzoyl)-L-serine (DHBS) units linked via ester and amide bonds . It is a precursor and hydrolysis product of enterobactin (cyclic trilactone of three DHBS units), a high-affinity iron-chelating molecule critical for iron acquisition in Enterobacteriaceae and Streptomyces species . The compound’s structure features two catechol moieties (2,3-dihydroxybenzoyl groups) and two serine residues, enabling moderate iron coordination compared to its cyclic counterpart. Biosynthetically, it arises during the stepwise assembly of enterobactin by nonribosomal peptide synthetases (NRPS) or via enzymatic hydrolysis of enterobactin by esterases like Fes .

Properties

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O11/c23-7-11(21-17(28)9-3-1-5-13(24)15(9)26)20(32)33-8-12(19(30)31)22-18(29)10-4-2-6-14(25)16(10)27/h1-6,11-12,23-27H,7-8H2,(H,21,28)(H,22,29)(H,30,31)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXJDVFEFZPIMN-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine involves the coupling of 2,3-dihydroxybenzoic acid with L-serine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the siderophore, which can then be extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit strong antibacterial activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. In vitro studies have shown that these compounds can outperform traditional antibiotics such as cefoperazone and ceftazidime by several folds .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways related to cell survival and proliferation. Further research is required to elucidate the precise mechanisms and efficacy in vivo .

Enzyme Modulation

N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine has been studied for its role as a modulator of enzymatic activities within metabolic pathways. It is believed to influence the flux through glycolysis and the pentose phosphate pathway, thereby enhancing the production of desired metabolites in engineered microbial strains .

Metabolic Engineering

The compound's structural attributes enable it to serve as a substrate or intermediate in various biosynthetic pathways. Researchers have utilized it in metabolic engineering approaches to optimize the production of valuable compounds such as amino acids and nucleotides by manipulating microbial metabolism .

Recombinant Protein Production

In biotechnological contexts, N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine has been explored for enhancing recombinant protein yields in microbial systems. By balancing heterologous enzyme activity with endogenous metabolism, it can reduce toxic intermediate accumulation while increasing overall productivity .

Pathway Engineering

The compound is also applicable in pathway engineering strategies aimed at improving the efficiency of biosynthetic routes for complex natural products. By altering metabolic fluxes at critical branch points, it can facilitate higher yields of target compounds without compromising cell viability .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated superior efficacy against Pseudomonas aeruginosa compared to traditional antibiotics.
Anticancer MechanismsInduced apoptosis in cancer cell lines; further investigation needed for clinical relevance.
Metabolic EngineeringEnhanced yield of amino acids through optimized microbial pathways using this compound as an intermediate.

Mechanism of Action

The primary mechanism of action of N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine involves its ability to chelate iron. The catechol moieties bind to ferric iron (Fe³⁺) with high affinity, forming a stable complex. This complexation facilitates the transport of iron into microbial cells, where it is released for use in various cellular processes. The compound targets iron transport pathways and can disrupt microbial iron homeostasis, leading to growth inhibition .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural, functional, and biological differences between N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine and related siderophores:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Iron-Binding Denticity Biological Source Key References
N-(2,3-Dihydroxybenzoyl)-L-serine (DHBS) Monomer; single DHB-Ser unit C₁₀H₁₁NO₆ 241.20 Bidentate E. coli, Streptomyces spp.
N-(2,3-Dihydroxybenzoyl)-O-[N-(2,3-DHB)-L-seryl]-L-serine (Target Compound) Linear dimer; two DHB-Ser units linked via ester/amide bonds C₂₀H₂₀N₂O₁₀ 448.38 Tetradentate Hydrolysis product of enterobactin
N,N’,N’’-Tris(2,3-DHB)-O-seryl-O-seryl-L-serine (Linear Trimer) Linear trimer; three DHB-Ser units C₃₀H₂₇N₃O₁₅ 669.54 Hexadentate Enterobactin hydrolysis intermediate
Enterobactin (Cyclic Trimer) Cyclic trilactone of three DHB-Ser units C₃₀H₂₇N₃O₁₅ 669.54 Hexadentate E. coli, Salmonella spp.
Chrysobactin (α-N-(2,3-DHB)-D-lysyl-L-serine) Heterodimer; DHB linked to D-lysine and L-serine C₁₉H₂₇N₃O₇ 409.44 Bidentate Erwinia chrysanthemi
Salmochelin S4 (C-Glucosylated Enterobactin) Enterobactin with β-C-glucose at DHB 5-position C₃₆H₃₃N₃O₂₀ 851.66 Hexadentate (modified) Salmonella enterica

Key Comparative Insights

Iron-Binding Capacity
  • Enterobactin exhibits the strongest iron affinity (log β ~ 49) due to its hexadentate coordination via six catechol oxygens, forming a stable 1:1 Fe³⁺ complex .
  • The target dimer provides four coordination sites (two catechol groups), resulting in weaker binding (likely 1:2 or 1:3 Fe:ligand stoichiometry) compared to enterobactin .
  • Chrysobactin acts as a bidentate ligand, binding Fe³⁺ via its catechol hydroxyls, and forms 1:1–1:3 complexes depending on pH and ligand excess .

Biological Activity

N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine, also known as N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, is a compound derived from the siderophore enterobactin. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C20H20N2O11
  • Molecular Weight : 464.4 g/mol
  • CAS Number : 30414-15-4
  • Structure : The compound features a complex structure with multiple hydroxyl groups and a serine moiety that enhances its biological interactions.

The primary mechanism by which N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine exerts its biological effects is through its iron-chelating properties. As a catechol siderophore derivative, it can effectively bind ferric iron (Fe³⁺), which is crucial for microbial growth and metabolism. By sequestering iron, the compound can inhibit the growth of bacteria and cancer cells that rely on iron for proliferation.

Anticancer Activity

Research has demonstrated that N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine exhibits significant anticancer properties. In vitro studies have shown that it inhibits the invasion of 26-L5 murine colon cancer cells with an IC50 value of 2.7 µM . This suggests that the compound may disrupt cellular mechanisms involved in cancer metastasis.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It is noted to possess activity against various Gram-negative bacteria due to its ability to chelate iron and deprive these organisms of essential nutrients. This action is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail .

Case Studies and Research Findings

StudyFindings
Biomol Study (2014)Demonstrated anticancer activity with an IC50 of 2.7 µM against colon cancer cells .
Siderophore Research (2023)Highlighted the role of catechol siderophores in microbial iron acquisition and their potential as anti-cancer agents due to cytotoxic effects on proliferative cells .
Antimicrobial Review (2023)Discussed the effectiveness of siderophore conjugates against antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine, and how are stereochemical purity and yield optimized?

  • Methodology : The compound is synthesized via sequential coupling of 2,3-dihydroxybenzoyl (DHB) groups to L-serine residues. Key steps include:

  • Protecting the hydroxyl groups of DHB with benzyl ethers to prevent undesired side reactions during coupling .
  • Using N-hydroxysuccinimide (NHS) esters of DHB derivatives to ensure regioselective acylation of serine hydroxyl and amine groups .
  • Final deprotection via hydrogenolysis or catalytic transfer hydrogenation to restore the dihydroxybenzoyl moieties .
    • Optimization : Diastereomeric purity (>98%) is achieved using chiral HPLC or enzymatic resolution, while yields are improved by optimizing solvent polarity (e.g., DMF/THF mixtures) and reaction temperatures .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Techniques :

  • HR-ESI-MS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 447.1038 for C₂₀H₁₈N₂O₁₀) and detects impurities .
  • NMR : ¹H and ¹³C NMR (including 2D COSY, HSQC) resolve the ester/amide linkages and confirm stereochemistry. Aromatic protons of DHB appear as distinct doublets (δ 6.7–7.2 ppm), while serine backbone signals are identified via coupling patterns .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .

Q. What is the biological role of this compound in microbial iron metabolism?

  • Function : Acts as a siderophore precursor or degradation product in iron-scavenging pathways. For example:

  • Enzymatic hydrolysis of enterobactin (a tri-DHB-serine cyclic ester) by iron(III)-enterobactin esterase (EC 3.1.1.108) yields N-(2,3-dihydroxybenzoyl)-L-serine complexes, which facilitate iron release in bacterial systems .
  • Derivatives like N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine are implicated in redox-active iron transport in Streptomyces spp. .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported spectral data for this compound?

  • Approach :

  • Comparative NMR studies : Analyze derivatives with controlled modifications (e.g., acetylation of hydroxyl groups) to assign overlapping signals. For example, peracetylation shifts DHB aromatic protons downfield, clarifying ambiguous assignments .
  • Isotopic labeling : Use ¹³C-labeled serine or DHB precursors to track connectivity in complex spectra .
  • Cross-validation : Compare data with structurally analogous siderophores (e.g., enterobactin, chrysobactin) to identify conserved spectral features .

Q. What experimental strategies can elucidate the compound’s interaction with iron(III)-binding enzymes or transporters?

  • Methods :

  • Enzymatic assays : Monitor hydrolysis kinetics using UV-Vis spectroscopy (iron release at λ = 450–500 nm) or fluorescence quenching of Fe³⁺-sensitive probes .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinities between the compound and iron(III)-enterobactin esterase .
  • Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ser → Ala substitutions) to identify residues critical for substrate recognition .

Q. How can researchers address discrepancies in redox activity data for iron-siderophore complexes involving this compound?

  • Resolution :

  • Electrochemical analysis : Use cyclic voltammetry to measure redox potentials of Fe³⁺/Fe²⁺ transitions. Compare with theoretical values derived from DFT calculations .
  • EPR spectroscopy : Detect paramagnetic Fe³⁺ species in solution and correlate with redox states .
  • Controlled oxygen exposure : Test stability under anaerobic vs. aerobic conditions to identify oxidation-sensitive intermediates .

Methodological Notes

  • Synthesis challenges : Steric hindrance from DHB groups complicates coupling reactions; microwave-assisted synthesis reduces reaction times and improves yields .
  • Data interpretation : Overlapping NMR signals for serine and DHB protons are common. Use deuterated solvents (DMSO-d₆) and low-temperature (e.g., 278 K) NMR to enhance resolution .
  • Biological assays : Include iron-deficient growth media to study siderophore activity in microbial cultures, with apo-transferrin as a negative control .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine
Reactant of Route 2
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N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

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